

Cellular Response to Prolonged Endurance Exercise: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Marathon*
Cat. No.: *B1166136*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolonged endurance exercise elicits a complex and highly integrated network of cellular and molecular adaptations within skeletal muscle. These adaptations collectively enhance metabolic efficiency, fatigue resistance, and overall physical performance. This technical guide provides a comprehensive overview of the core signaling pathways activated during endurance exercise, the subsequent cellular adaptations, and detailed experimental protocols for their investigation. Key signaling cascades, including the AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α), and mitogen-activated protein kinase (MAPK) pathways, are discussed in detail. The guide further explores the resulting physiological changes, such as mitochondrial biogenesis, angiogenesis, and muscle fiber type shifting. Quantitative data from seminal studies are presented in tabular format for comparative analysis. Finally, detailed methodologies for key experimental procedures are provided to facilitate the design and execution of research in this field.

Core Signaling Pathways in Endurance Exercise

Prolonged endurance exercise initiates a cascade of signaling events within skeletal muscle, largely triggered by metabolic stressors such as increased AMP/ATP and NAD $^+$ /NADH ratios, elevated intracellular calcium levels, and mechanical stress. These signals are transduced by a network of protein kinases and transcriptional regulators that orchestrate the adaptive response.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor in the cell, activated by increases in the cellular AMP:ATP ratio.^{[1][2]} During endurance exercise, accelerated ATP hydrolysis leads to a rise in AMP, which allosterically activates AMPK.^[2] Activation is further potentiated by upstream kinases such as LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).^[1] Once activated, AMPK initiates a series of downstream events aimed at restoring cellular energy homeostasis. This includes stimulating catabolic processes like fatty acid oxidation and glucose uptake, while inhibiting anabolic processes such as protein synthesis.^{[1][3]} A key downstream target of AMPK in the context of endurance adaptation is the transcriptional coactivator PGC-1 α .^[4]

```
// Nodes Exercise [label="Prolonged Endurance Exercise", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolic_Stress [label="↑ AMP/ATP Ratio\n↑ Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; LKB1 [label="LKB1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CaMKK [label="CaMKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGC1a [label="PGC-1 $\alpha$ ", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; ULK1 [label="ULK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrial_Biogenesis [label="Mitochondrial Biogenesis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges Exercise -> Metabolic_Stress [label="induces"]; Metabolic_Stress -> LKB1 [label="activates"]; Metabolic_Stress -> CaMKK [label="activates"]; LKB1 -> AMPK [label="phosphorylates\n(activates)"]; CaMKK -> AMPK [label="phosphorylates\n(activates)"]; AMPK -> PGC1a [label="activates"]; AMPK -> ULK1 [label="activates"]; AMPK -> mTORC1 [label="inhibits"]; PGC1a -> Mitochondrial_Biogenesis [label="promotes"]; ULK1 -> Autophagy [label="initiates"]; mTORC1 -> Protein_Synthesis [label="promotes"]; } .dot Caption: AMPK Signaling Cascade in Endurance Exercise.
```

Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 Alpha (PGC-1 α) Signaling

PGC-1 α is a transcriptional coactivator that is widely regarded as a master regulator of mitochondrial biogenesis.^{[5][6]} Its expression and activity are robustly increased in skeletal

muscle following endurance exercise.[\[7\]](#)[\[8\]](#) Several upstream signaling molecules, including AMPK, p38 MAPK, and SIRT1, converge on PGC-1 α to modulate its activity through phosphorylation and deacetylation.[\[6\]](#) Once activated, PGC-1 α co-activates a battery of transcription factors, most notably Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2) and Estrogen-Related Receptor alpha (ERR α).[\[5\]](#)[\[9\]](#) This transcriptional complex then drives the expression of nuclear genes encoding mitochondrial proteins (NUGEMPs) and mitochondrial transcription factor A (Tfam), which is essential for the replication and transcription of mitochondrial DNA.[\[5\]](#)[\[9\]](#) While PGC-1 α is a central player, some studies suggest that exercise-induced mitochondrial biogenesis can still occur in its absence, indicating the presence of redundant or compensatory pathways.[\[10\]](#)

```
// Nodes Exercise [label="Prolonged Endurance Exercise", shape=ellipse, fillcolor="#F1F3F4",  
fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#EA4335", fontcolor="#FFFFFF"];  
p38_MAPK [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT1  
[label="SIRT1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGC1a [label="PGC-1 $\alpha$ ",  
fillcolor="#FBBC05", fontcolor="#202124"]; NRF1_2 [label="NRF-1, NRF-2",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERR $\alpha$  [label="ERR $\alpha$ ", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Tfam [label="Tfam", fillcolor="#34A853", fontcolor="#FFFFFF"];  
NUGEMPs [label="Nuclear-Encoded\nMitochondrial Proteins", shape=cds,  
fillcolor="#FBBC05", fontcolor="#202124"]; mtDNA_Replication [label="mtDNA Replication  
&\nTranscription", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges Exercise -> AMPK [label="activates"]; Exercise -> p38_MAPK [label="activates"];  
Exercise -> SIRT1 [label="activates"]; AMPK -> PGC1a [label="phosphorylates\n(activates)"];  
p38_MAPK -> PGC1a [label="phosphorylates\n(activates)"]; SIRT1 -> PGC1a  
[label="deacetylates\n(activates)"]; PGC1a -> NRF1_2 [label="co-activates"]; PGC1a -> ERR $\alpha$   
[label="co-activates"]; NRF1_2 -> NUGEMPs [label="transcribes"]; NRF1_2 -> Tfam  
[label="transcribes"]; ERR $\alpha$  -> NUGEMPs [label="transcribes"]; Tfam -> mtDNA_Replication  
[label="initiates"]; } .dot Caption: PGC-1 $\alpha$  Signaling in Mitochondrial Biogenesis.
```

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family of serine/threonine kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are activated in skeletal muscle in response to endurance exercise.[\[11\]](#) These kinases are responsive to a variety of exercise-induced stimuli, including mechanical stress, oxidative stress, and inflammatory cytokines.[\[12\]](#)

The activation of the MAPK cascade is a local phenomenon within the exercising muscle.[11][13] Downstream targets of MAPKs include several transcription factors that regulate the expression of genes involved in cellular adaptation.[12] For instance, p38 MAPK has been shown to phosphorylate and activate PGC-1 α , thereby linking mechanical and metabolic stress to mitochondrial biogenesis.[5]

```
// Nodes Exercise [label="Prolonged Endurance Exercise", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stressors [label="Mechanical Stress\nOxidative Stress\nInflammatory Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., MEKK, Raf)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(e.g., MEK, MKK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., MEF2, ATF2)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Adaptive Gene Expression", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges Exercise -> Stressors [label="induces"]; Stressors -> MAPKKK [label="activates"]; MAPKKK -> MAPKK [label="phosphorylates"]; MAPKK -> MAPK [label="phosphorylates"]; MAPK -> Transcription_Factors [label="phosphorylates"]; Transcription_Factors -> Gene_Expression [label="regulates"]; } .dot
```

Caption: MAPK Signaling Cascade in Response to Exercise.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2. While mTORC1 is primarily associated with muscle hypertrophy in response to resistance exercise, its role in endurance exercise is more nuanced. Endurance exercise, through the activation of AMPK, can inhibit mTORC1 signaling, thereby suppressing protein synthesis to conserve energy.[14] However, some studies suggest that mTOR signaling may also play a role in mitochondrial biogenesis.[14] The interplay between AMPK and mTOR signaling is critical for balancing anabolic and catabolic processes during and after endurance exercise.

```
// Nodes Endurance_Exercise [label="Endurance Exercise", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TSC1_2 [label="TSC1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rheb [label="Rheb",
```

```
fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; fourE_BP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

// Edges Endurance_Exercise -> AMPK [label="activates"]; AMPK -> TSC1_2 [label="activates"]; TSC1_2 -> Rheb [label="inhibits"]; Rheb -> mTORC1 [label="activates"]; mTORC1 -> S6K1 [label="phosphorylates"]; mTORC1 -> fourE_BP1 [label="phosphorylates"]; S6K1 -> Protein_Synthesis [label="promotes"]; fourE_BP1 -> Protein_Synthesis [style=dashed, arrowhead=tee, label="inhibits inhibition"]; } .dot Caption: Endurance Exercise and mTORC1 Signaling.

Cellular Adaptations to Prolonged Endurance Exercise

The chronic activation of the signaling pathways described above leads to profound structural and functional adaptations within skeletal muscle.

Mitochondrial Biogenesis

One of the most well-characterized adaptations to endurance exercise is an increase in the content and function of mitochondria in skeletal muscle. This process, known as mitochondrial biogenesis, enhances the muscle's oxidative capacity, allowing for greater ATP production from aerobic metabolism and improved fatigue resistance. The PGC-1 α signaling network is the primary driver of this adaptation.

Angiogenesis

Endurance training promotes the growth of new capillaries from pre-existing ones, a process termed angiogenesis. This increases the capillary-to-fiber ratio, reducing the diffusion distance for oxygen and other substrates from the blood to the muscle fibers. The primary signaling molecule driving exercise-induced angiogenesis is Vascular Endothelial Growth Factor (VEGF). Exercise stimulates the expression of VEGF in skeletal muscle, which then acts on endothelial cells to promote their proliferation and migration.

Muscle Fiber Type Switching

Human skeletal muscle is composed of different fiber types, broadly classified as slow-twitch (Type I) and fast-twitch (Type II). Endurance training can induce a shift in the myosin heavy chain (MHC) isoform expression, leading to a transition from the more glycolytic fast-twitch fibers (Type IIx) to the more oxidative fast-twitch fibers (Type IIa), and in some cases, an increase in the proportion of slow-twitch (Type I) fibers. This adaptation enhances the muscle's endurance capabilities.

Quantitative Data on Cellular Responses

The following tables summarize quantitative data from various studies on the effects of endurance exercise on key molecular and cellular parameters.

Table 1: Changes in Signaling Molecule Activation and Gene Expression

Molecule	Change with Endurance Exercise	Fold Change (approx.)	Time Point of Measurement	Reference
AMPK Phosphorylation	Increased	1.5 - 5	Immediately post-exercise	[15][16][17]
PGC-1 α mRNA	Increased	7 - 10	2 hours post-exercise	[7]
PGC-1 α Protein (nuclear)	Increased	~1.5	Immediately post-exercise	[18]
VEGF mRNA	Increased	5 - 17	1 hour post-exercise	[19][20]

Table 2: Changes in Cellular Adaptations

Adaptation	Parameter	Change with Endurance Training	Percentage Change (approx.)	Duration of Training	Reference
Angiogenesis	Capillary-to-fiber ratio	Increased	18%	4 weeks	[19]
Muscle Fiber Type	% Type I fibers	Increased	6%	13 weeks	[19]
Muscle Fiber Type	% Type IIa fibers	Decreased	4.3%	13 weeks	[19]
Muscle Fiber Type	% Type IIx fibers	Increased	1%	13 weeks	[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular response to endurance exercise.

Muscle Biopsy Procedure

A percutaneous needle biopsy is a common procedure to obtain skeletal muscle samples from human subjects.

- **Subject Preparation:** The subject should be in a rested state. The biopsy site (commonly the vastus lateralis) is cleaned with an antiseptic solution and a local anesthetic is administered.
- **Biopsy:** A small incision is made through the skin and fascia. A specialized biopsy needle is inserted into the muscle belly. Suction is applied to the needle, and a small piece of muscle tissue is excised.
- **Sample Handling:** The muscle sample is immediately blotted to remove excess blood, and then either snap-frozen in liquid nitrogen for biochemical analyses or mounted in optimal cutting temperature (OCT) compound and frozen in isopentane cooled by liquid nitrogen for histological analyses. Samples are stored at -80°C until further processing.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect and quantify specific proteins, including their phosphorylated (activated) forms.

```
// Nodes Sample_Prep [label="1. Sample Preparation\n(Lysis with phosphatase inhibitors)"];
Gel_Electrophoresis [label="2. SDS-PAGE"]; Transfer [label="3. Protein Transfer\n(to PVDF membrane)"];
Blocking [label="4. Blocking\n(5% BSA in TBST)"];
Primary_Ab [label="5. Primary Antibody Incubation\n(overnight at 4°C)"];
Secondary_Ab [label="6. Secondary Antibody Incubation\n(HRP-conjugated)"];
Detection [label="7. Chemiluminescent Detection"];
Analysis [label="8. Image Analysis and Quantification"];

// Edges Sample_Prep -> Gel_Electrophoresis; Gel_Electrophoresis -> Transfer; Transfer ->
Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection;
Detection -> Analysis; } .dot Caption: Western Blotting Workflow for Phospho-proteins.
```

- Sample Preparation: Frozen muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[\[21\]](#) Protein concentration is determined using a BCA or Bradford assay.
- Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by size.
- Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[\[21\]](#)
- Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes.

- RNA Extraction: Total RNA is extracted from muscle tissue using a commercial kit. The quality and quantity of RNA are assessed using a spectrophotometer.
- Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- qPCR: The qPCR reaction is performed using a qPCR instrument, with a reaction mixture containing cDNA, forward and reverse primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green).
- Data Analysis: The relative expression of the target gene is calculated using the $\Delta\Delta Ct$ method, normalized to a stable housekeeping gene.
- Primer Sequences (Human):
 - PGC-1 α : Forward: 5'-TGC TGC TCT TGG TGG ATT TG-3', Reverse: 5'-GCT GCA TGG TTC TGA GTG CTA-3'
 - VEGF: Forward: 5'-AGC CTT GCC TTG CTG CTC TAC-3', Reverse: 5'-CAC CAC GTC AAG GCT GCA C-3'

Immunohistochemistry (IHC) for Muscle Fiber Typing and Capillary Density

IHC is used to visualize the localization of specific proteins within tissue sections.

```
// Nodes Sectioning [label="1. Cryosectioning\n(5-10  $\mu$ m sections)"]; Fixation [label="2. Fixation\n(e.g., cold acetone)"]; Blocking [label="3. Blocking\n(e.g., 5% normal goat serum)"]; Primary_Ab [label="4. Primary Antibody Incubation"]; Secondary_Ab [label="5. Fluorescent Secondary\nAntibody Incubation"]; Mounting [label="6. Mounting"]; Imaging [label="7. Fluorescence Microscopy"];
```

// Edges Sectioning -> Fixation; Fixation -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Mounting; Mounting -> Imaging; } .dot Caption: Immunohistochemistry Workflow.

- Tissue Sectioning: Frozen muscle samples embedded in OCT are sectioned using a cryostat.
- Staining:
 - Fiber Typing: Sections are incubated with a cocktail of primary antibodies specific for different myosin heavy chain isoforms (e.g., anti-MHC I, anti-MHC IIa).[22]
 - Capillary Density: Sections are stained with an antibody against an endothelial cell marker, such as CD31 (PECAM-1).[23][24]
- Detection: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
- Imaging and Analysis: Sections are imaged using a fluorescence microscope, and fiber type proportions or capillary density are quantified using image analysis software.

Transmission Electron Microscopy (TEM) for Mitochondrial Analysis

TEM is used to visualize the ultrastructure of mitochondria.

- Sample Preparation: Small pieces of muscle tissue are fixed in glutaraldehyde, post-fixed in osmium tetroxide, dehydrated in a graded series of ethanol, and embedded in resin.[25][26][27]
- Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome and mounted on copper grids.
- Staining: Sections are stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.
- Imaging: The grids are examined in a transmission electron microscope.

- Analysis: Mitochondrial content (volume density) and morphology can be quantified from the electron micrographs using stereological methods.

Conclusion

The cellular response to prolonged endurance exercise is a multifaceted process involving the intricate interplay of numerous signaling pathways and leading to significant adaptations in skeletal muscle. This guide has provided a detailed overview of these processes, from the initial molecular triggers to the resulting physiological changes. A thorough understanding of these mechanisms is paramount for researchers and professionals in the fields of exercise physiology, metabolism, and drug development, as it provides a foundation for developing interventions to enhance physical performance, combat metabolic diseases, and promote healthy aging. The provided experimental protocols serve as a practical resource for those seeking to investigate these complex cellular responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exercise activates AMPK signaling: Impact on glucose uptake in the skeletal muscle in aging [rehabiljournal.com]
- 2. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMPK and the Adaptation to Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exercise-induced PGC-1 α transcriptional factors in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of PGC-1 α , a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exercise induces transient transcriptional activation of the PGC-1 α gene in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]

- 9. academic.oup.com [academic.oup.com]
- 10. PGC-1 α is dispensable for exercise-induced mitochondrial biogenesis in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cambridge.org [cambridge.org]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. Endurance Exercise Enhances the Effect of Strength Training on Muscle Fiber Size and Protein Expression of Akt and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Exercise-induced metabolic fluctuations influence AMPK, p38-MAPK and CaMKII phosphorylation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Exercise adaptation attenuates VEGF gene expression in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human VEGF gene expression in skeletal muscle: effect of acute normoxic and hypoxic exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. consensus.app [consensus.app]
- 23. urmc.rochester.edu [urmc.rochester.edu]
- 24. Immunohistochemistry-Paraffin Protocol for CD31/PECAM-1 Antibody (NB100-1642): Novus Biologicals [novusbio.com]
- 25. hrcak.srce.hr [hrcak.srce.hr]
- 26. researchgate.net [researchgate.net]
- 27. Preparation of tissue for transmission electron microscopy ultrastructural analysis [protocols.io]
- To cite this document: BenchChem. [Cellular Response to Prolonged Endurance Exercise: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166136#cellular-response-to-prolonged-endurance-exercise>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com